

Application Notes and Protocols for In Vivo Administration of LU-005i

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Compound of Interest

Compound Name: LU-005i

Cat. No.: B10860999

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Introduction

LU-005i is a potent and selective inhibitor of the immunoproteasome, targeting all three of its catalytically active subunits: $\beta 1i$ (LMP2), $\beta 2i$ (MECL-1), and $\beta 5i$ (LMP7)[1]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is inducible by inflammatory cytokines in other cell types[1][2]. Its primary role involves the processing of intracellular proteins for presentation by MHC class I molecules, thereby playing a crucial part in the adaptive immune response[2]. Dysregulation of immunoproteasome activity has been implicated in various autoimmune diseases. **LU-005i** has demonstrated therapeutic potential in preclinical models of autoimmunity, including experimental colitis, by modulating immune responses and reducing the production of pro-inflammatory cytokines[1].

These application notes provide a comprehensive overview of the in vivo administration of **LU-005i**, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.

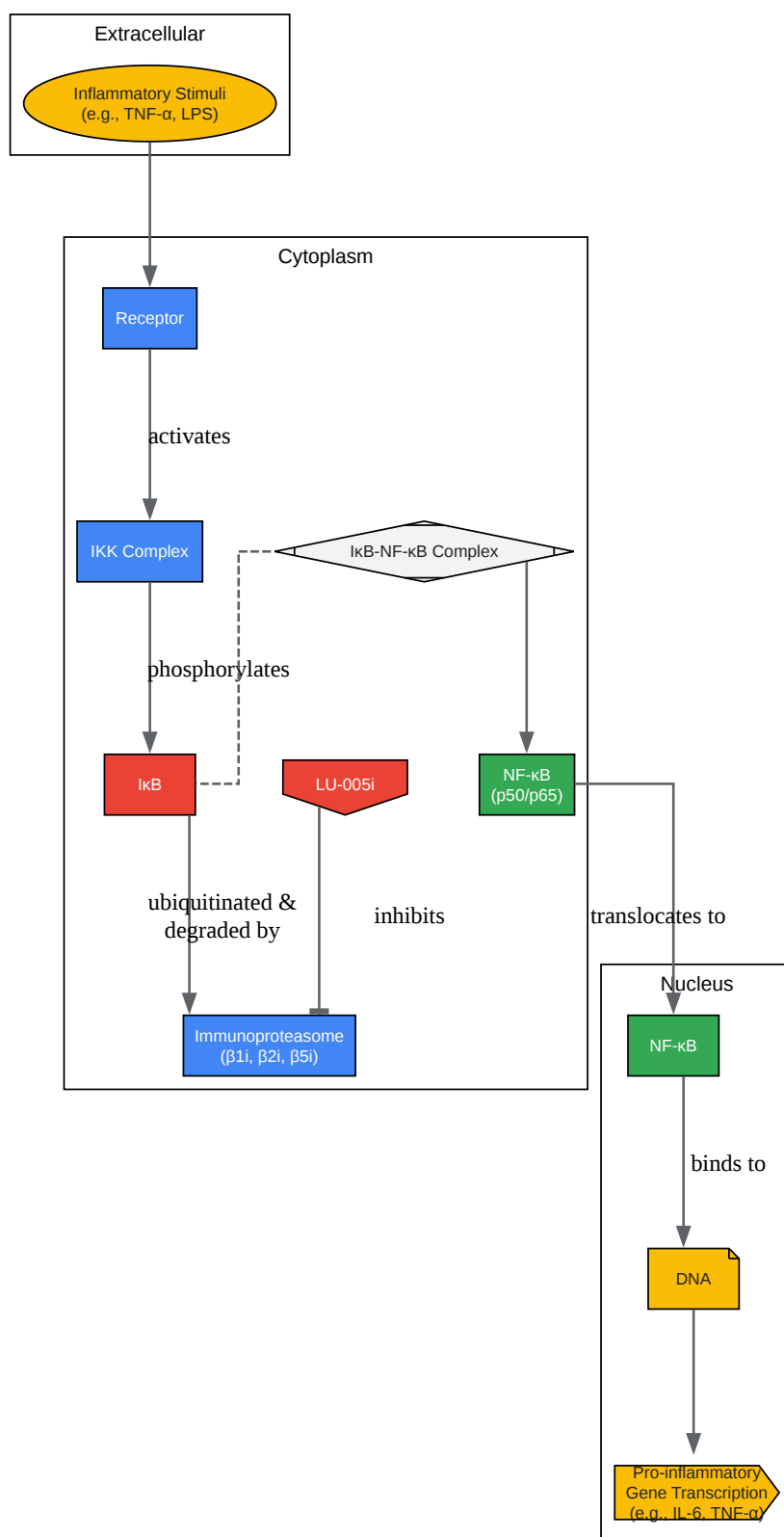
Quantitative Data Summary

The following table summarizes the in vivo efficacy of **LU-005i** in a dextran sulfate sodium (DSS)-induced colitis mouse model. The data is derived from a study by Basler et al. (2018), which demonstrated the ameliorative effects of **LU-005i** on disease pathology.

Parameter	Vehicle Control	LU-005i Treated	Endpoint	Animal Model	Reference
Body Weight Change (%)	Significant loss	Ameliorated weight loss	Day 8	C57BL/6 mice	[1]
Colon Length (cm)	Significantly shortened	Significantly longer than control	Day 8	C57BL/6 mice	[1]
Pro-inflammatory Cytokine Secretion (e.g., IL-6)	Elevated	Inhibited	-	Mouse splenocytes & human PBMCs	[1]

Signaling Pathway

The immunoproteasome plays a significant role in the activation of the NF- κ B signaling pathway, a central regulator of inflammation. Inhibition of the immunoproteasome by **LU-005i** can modulate this pathway, leading to a reduction in the production of pro-inflammatory cytokines.



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Caption: Immunoproteasome-NF-κB Signaling Pathway and **LU-005i** Inhibition.

Experimental Protocols

In Vivo Administration of LU-005i in a DSS-Induced Colitis Mouse Model

This protocol is based on methodologies described for immunoproteasome inhibitors in experimental colitis models[1][3].

Materials:

- **LU-005i**
- Vehicle (e.g., 5% N-methyl-2-pyrrolidone (NMP), 5% Cremophor EL, and 90% PBS)[3]
- Dextran sulfate sodium (DSS; molecular weight 36-50 kDa)
- C57BL/6 mice (female, 8-10 weeks old)
- Standard laboratory equipment for animal handling and administration (e.g., gavage needles, syringes)

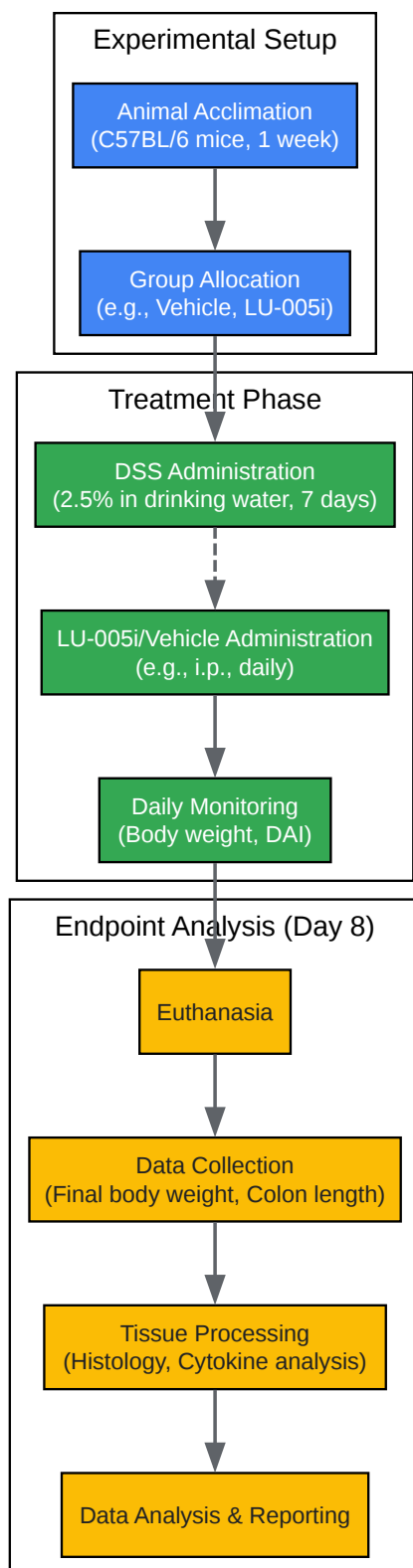
Procedure:

- **Animal Acclimation:** House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
- **Induction of Colitis:**
 - Prepare a 2.5% (w/v) solution of DSS in sterile drinking water.
 - Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days.
 - Monitor mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
- **Preparation of LU-005i Formulation:**

- Prepare a stock solution of **LU-005i** in a suitable solvent (e.g., DMSO).
- On the day of administration, dilute the stock solution with the vehicle to the desired final concentration. A typical dosing volume for intraperitoneal injection in mice is 100-200 μ L.
- In Vivo Administration:
 - Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery in this model.
 - Dosage: Based on similar immunoproteasome inhibitor studies, a starting dose in the range of 5-10 mg/kg can be considered^[1]. Dose-response studies are recommended to determine the optimal dose.
 - Frequency: Administer **LU-005i** or vehicle control once daily, starting from the first day of DSS administration and continuing for the duration of the study (e.g., 8 days).
- Endpoint Analysis:
 - On day 8, euthanize the mice.
 - Measure the final body weight.
 - Excise the colon and measure its length from the cecum to the anus.
 - Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.
 - Collect tissue or serum for cytokine analysis (e.g., ELISA, multiplex assay).

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of **LU-005i** in the DSS-induced colitis mouse model.



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Caption: Workflow for In Vivo **LU-005i** Efficacy Study in DSS Colitis Model.

Disclaimer

These application notes are intended for research purposes only and should be used as a guideline. Researchers should optimize protocols based on their specific experimental needs and in accordance with institutional animal care and use committee (IACUC) regulations. Appropriate safety precautions should be taken when handling chemical reagents and performing animal procedures.

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References

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